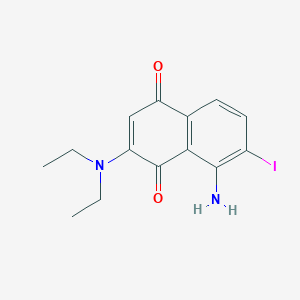
8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione is a complex organic compound known for its unique chemical structure and properties. This compound is part of the naphthalene family, characterized by a fused ring system that includes an amino group, a diethylamino group, and an iodine atom. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione typically involves multi-step organic reactions. One common method starts with the iodination of naphthalene derivatives, followed by the introduction of amino and diethylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar solvents, such as dimethylformamide (DMF), and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium azide (NaN3) and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA and proteins can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
8-Amino-2-naphthol: Shares the amino group but lacks the diethylamino and iodine substituents.
5-Amino-2-naphthol: Similar structure but with the amino group in a different position.
7-Diethylamino-4-methylcoumarin: Contains a diethylamino group but belongs to the coumarin family.
Uniqueness: 8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione is unique due to the presence of both diethylamino and iodine substituents on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
682355-65-3 |
|---|---|
分子式 |
C14H15IN2O2 |
分子量 |
370.19 g/mol |
IUPAC名 |
8-amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione |
InChI |
InChI=1S/C14H15IN2O2/c1-3-17(4-2)10-7-11(18)8-5-6-9(15)13(16)12(8)14(10)19/h5-7H,3-4,16H2,1-2H3 |
InChIキー |
OSVNCFOIYCZJSJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=O)C2=C(C1=O)C(=C(C=C2)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


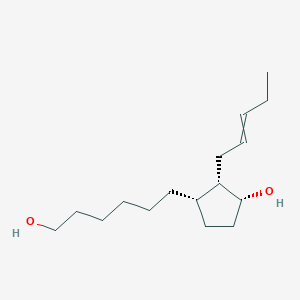
boranyl](/img/structure/B12539103.png)
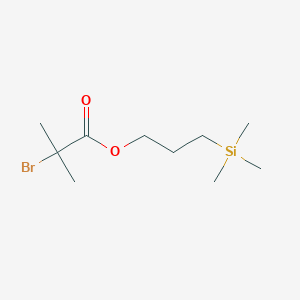
![2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B12539106.png)
![4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline](/img/structure/B12539110.png)

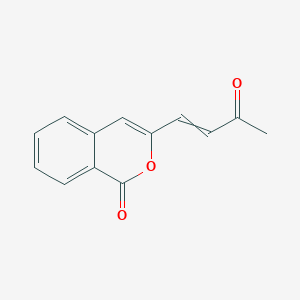
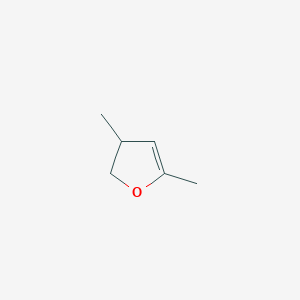

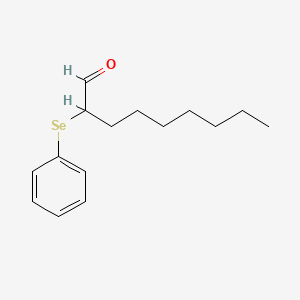
![Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B12539145.png)
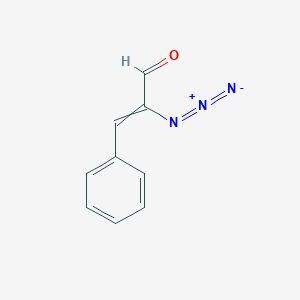
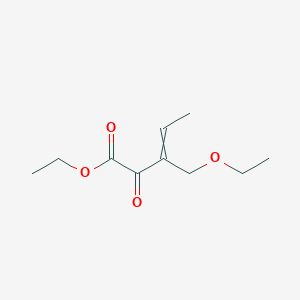
![Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12539167.png)
